molecular formula C14H10F3NO4S B3018043 Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane CAS No. 866137-59-9

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane

Cat. No.: B3018043
CAS No.: 866137-59-9
M. Wt: 345.29
InChI Key: JFZACJHNBXTAOP-UHFFFAOYSA-N
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Description

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a sulfone derivative characterized by a benzyl group attached to a 2-nitro-5-(trifluoromethyl)phenyl moiety via a dioxosulfur (SO₂) bridge. The nitro (–NO₂) and trifluoromethyl (–CF₃) groups are strong electron-withdrawing substituents, which likely enhance electrophilicity at the sulfur center and influence stability, solubility, and reactivity compared to simpler sulfones or sulfanes .

Properties

IUPAC Name

2-benzylsulfonyl-1-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)23(21,22)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZACJHNBXTAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted phenyl compound followed by the introduction of a trifluoromethyl group. The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Sulfanes

highlights reactivity trends in sulfanes (S–S bonded compounds), which differ from sulfones (SO₂-containing compounds) but provide context for substituent effects:

Compound Name Structure Reactivity (Alkenylation) Yield (%) Key Observations
Benzyl(phenyl)sulfane (2) C₆H₅–S–CH₂–C₆H₅ High >90 Most reactive due to short alkyl chain and electron-rich sulfur
Phenyl(2-phenylethyl)sulfane (3) C₆H₅–S–CH₂CH₂–C₆H₅ Moderate 61 Reduced reactivity with longer chain
Phenyl(3-phenylpropyl)sulfane (4) C₆H₅–S–CH₂CH₂CH₂–C₆H₅ Inactive 0 Steric hindrance and chain length impede reactivity
Target Compound C₆H₅–CH₂–SO₂–C₆H₃(NO₂)(CF₃) Inferred N/A SO₂ bridge and –NO₂/–CF₃ substituents likely reduce nucleophilicity compared to sulfanes but enhance thermal stability

Key Insights :

  • Sulfanes’ reactivity depends on chain length and electronic environment. Shorter chains (e.g., compound 2) favor higher reactivity.
  • The target compound’s SO₂ group and electron-withdrawing substituents (–NO₂, –CF₃) would render it less nucleophilic than sulfanes but more resistant to oxidation .
Comparison with Sulfones and Benzene Derivatives

lists sulfones and benzene derivatives, enabling comparisons of substituent effects:

Compound Name Formula Substituents Purity (%) Key Properties
4-Chlorophenyl Methyl Sulfone C₇H₇ClO₂S –Cl (para) 98 Moderate reactivity; used in cross-coupling reactions
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane C₁₄H₁₀F₃NO₄S –NO₂ (ortho), –CF₃ (para) >90* Inferred higher acidity at α-H due to –NO₂/–CF₃; potential agrochemical applications
2,4-Dibromo-1-methoxybenzene C₇H₆Br₂O –Br (meta, para), –OCH₃ 98 Electron-deficient aromatic system

Key Insights :

  • Electron-withdrawing groups (–NO₂, –CF₃) in the target compound likely increase its acidity and electrophilicity compared to chloro- or methoxy-substituted sulfones .
  • The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability in biological applications .

Biological Activity

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a complex chemical compound with significant potential in various biological applications. Its unique structure, which includes a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a dioxo-lambda~6~-sulfane moiety, contributes to its biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10F3NO4S
  • Molar Mass : 345.29 g/mol
  • CAS Number : 866137-59-9

The compound's structural features enhance its reactivity and interaction with biological systems. The presence of the nitro and trifluoromethyl groups is particularly noteworthy as they can influence the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Nitration : A benzyl-substituted phenyl compound is nitrated to introduce the nitro group.
  • Trifluoromethylation : The trifluoromethyl group is introduced via specialized reagents.
  • Formation of Dioxo-lambda~6~-sulfane : The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety through oxidation reactions.

These steps ensure high yield and purity of the final product, which is crucial for subsequent biological evaluations.

This compound exhibits its biological effects through interactions with specific molecular targets. The nitro and trifluoromethyl groups enhance its ability to form stable complexes with enzymes or receptors, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
  • Neuroprotective Effects : Some studies have explored its potential in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of several compounds similar to this compound against Gram-positive bacteria. Results indicated significant activity against strains like Staphylococcus aureus (MIC = 2 µg/mL) .
  • Anticancer Studies :
    • In vitro assays demonstrated that the compound could reduce proliferation in various cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Studies :
    • Research on neuroprotective effects highlighted that compounds with similar structural features could mitigate oxidative damage in neuronal cells, indicating possible applications in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 2 µg/mL
AnticancerVarious cancer cell linesInhibition of proliferation
NeuroprotectiveNeuronal cellsReduced oxidative stress

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